molecular formula C7H14 B1582162 1,3-Dimethylcyclopentane CAS No. 2453-00-1

1,3-Dimethylcyclopentane

Cat. No.: B1582162
CAS No.: 2453-00-1
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentane is a cycloalkane with the molecular formula C₇H₁₄. It consists of a cyclopentane ring with two methyl groups attached at the first and third carbon atoms. This compound is known for its structural isomerism and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. Another method includes the hydrogenation of 1,3-dimethylcyclopentene using a palladium catalyst under high pressure .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-dimethylcyclopentene. This process is carried out in large reactors with palladium or platinum catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dimethylcyclopentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopentane involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it gains electrons to form reduced products. Substitution reactions involve the replacement of hydrogen atoms with other atoms or groups, facilitated by catalysts or UV light .

Comparison with Similar Compounds

  • 1,2-Dimethylcyclopentane
  • 1,4-Dimethylcyclopentane
  • 1,3-Dimethylcyclohexane

Comparison: 1,3-Dimethylcyclopentane is unique due to its specific methyl group positioning, which affects its chemical reactivity and physical properties. Compared to 1,2-dimethylcyclopentane and 1,4-dimethylcyclopentane, it exhibits different stereoisomerism and reaction pathways. 1,3-Dimethylcyclohexane, on the other hand, has a larger ring size, leading to different conformational stability and reactivity .

Properties

IUPAC Name

1,3-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKFISIRYLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
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DSSTOX Substance ID

DTXSID10871849
Record name 1,3-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
Source PubChem
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Dimethylcyclopentane
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Flash Point

Flash point < 21 °C
Record name 1,3-Dimethylcyclopentane
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CAS No.

2453-00-1
Record name 1,3-Dimethylcyclopentane
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Record name 1,3-Dimethylcyclopentane
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Record name 1,3-Dimethylcyclopentane
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Record name 1,3-dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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